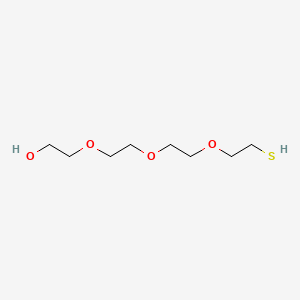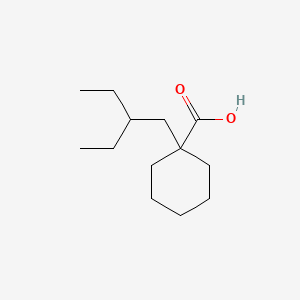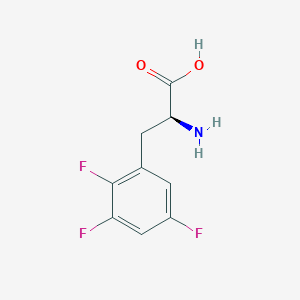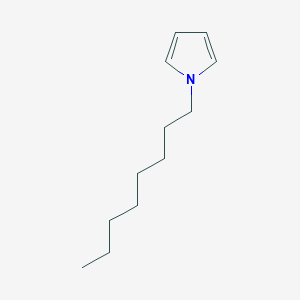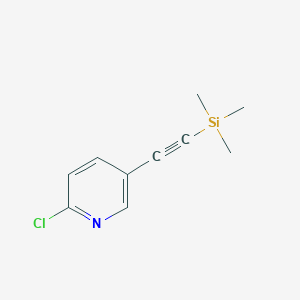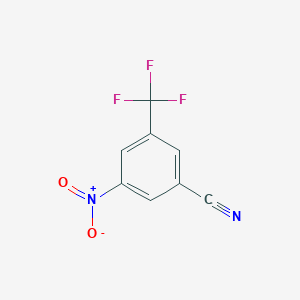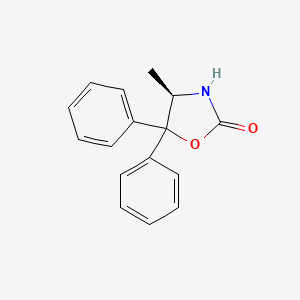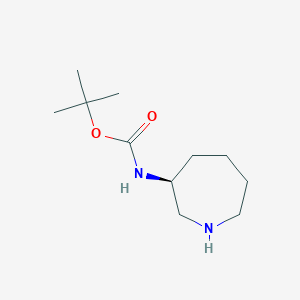
1,4,7,10-Tetraazacyclotridecane
Overview
Description
1,4,7,10-Tetraazacyclotridecane, also known as Cyclam, is a macrocyclic compound with a cage-like structure. It is a versatile compound that has been extensively studied for its various applications in the field of chemistry, biology, and medicine.
Scientific Research Applications
Applications in Nuclear Medicine and Imaging
Nuclear Medicine
A class of constrained polyazamacrocycles, including 1,4,7,10-tetraazacyclotridecanes, has been developed to serve as building blocks for multifunctional chelating agents. These agents are valuable in nuclear medicine for creating radiopharmaceuticals that can target specific biological processes or sites within the body (Désogère et al., 2013).
Biomedical Imaging
The impact of DOTA and its derivatives, which are related to 1,4,7,10-tetraazacyclododecane, on biomedical imaging has been significant. These compounds have been instrumental across various imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT). Their versatility in complexing various metal ions and easy modification for targeting different diseases have made them critical in the advancement of diagnostic imaging (Stasiuk & Long, 2013).
Metal Complexation and Coordination Chemistry
Metal Chelation
The chemistry of DOTA-peptide conjugates, which are based on 1,4,7,10-tetraazacyclododecane and its analogs, has seen extensive use in the development of targeted imaging and therapeutic radiopharmaceuticals, as well as MRI contrast agents. These conjugates demonstrate the ability to form stable complexes with various metals, utilized in both therapeutic and diagnostic applications (De Leon-Rodriguez & Kovács, 2008).
Complexation Properties
Research on tetraazamacrocyclic methylenephosphonates, including 1,4,7,10-tetraazacyclotridecane derivatives, has provided insights into their complexation properties with earth-alkali ions. Such studies contribute to the understanding of how these macrocycles can be used to create highly specific and stable metal complexes (Delgado et al., 1990).
Synthesis and Chemical Properties
Synthetic Methodologies
New synthetic approaches for producing 1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives have been developed. These methodologies facilitate the creation of these macrocycles at a multigram scale, underscoring their importance in the synthesis of complex molecules used in various scientific applications (Athey & Kiefer, 2002).
Regioselective Synthesis
The development of regioselective synthesis techniques for 1,4,7,10-tetraazacyclododecane derivatives has enabled the preparation of macrocyclic ligands with specific functionalizations. These advancements are crucial for creating ligands that can bind to metals in a controlled manner, leading to applications in catalysis, imaging, and therapy (Dumont et al., 1994).
Mechanism of Action
Target of Action
The primary targets of 1,4,7,10-Tetraazacyclotridecane are various metal ions. The compound is widely used to label peptides with these metal ions for biomedical applications .
Mode of Action
This compound interacts with its targets by chelating metal ions. It forms a stable complex with the metal ions, which can then be attached to peptides. This is achieved through the use of bifunctional derivatives of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the peptides it labels. The labeled peptides can be used in various applications, including as targeted MRI contrast agents and diagnostic and therapeutic radiopharmaceuticals .
Pharmacokinetics
The ADME properties of this compound are largely dependent on the properties of the peptides it is attached to and the metal ions it chelates. It is known that this compound is soluble in water , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the enhanced imaging capabilities and therapeutic potential of the peptides it labels. For example, when used to label a bombesin-based radioantagonist, this compound was found to improve tumor uptake and tumor-to-normal tissue ratios compared to a bombesin-based radioagonist .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This can affect its stability and efficacy. Additionally, the specific environment within the body can impact the compound’s action, such as the presence of certain enzymes or pH levels.
properties
IUPAC Name |
1,4,7,10-tetrazacyclotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADZJJOUGVGJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467124 | |
| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
295-14-7 | |
| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4,7,10-tetraazacyclotridecane?
A1: The molecular formula of this compound is C11H24N4, and its molecular weight is 200.32 g/mol.
Q2: What spectroscopic techniques are typically used to characterize this compound and its complexes?
A2: Researchers employ a variety of techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the ligand and its complexes in solution. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups and characterizes metal-ligand bonding. [, ]
- UV-Vis Spectroscopy: Provides insights into the electronic structure and geometry of metal complexes. [, , , ]
- Electron Spin Resonance (ESR) Spectroscopy: Investigates the electronic structure of paramagnetic metal complexes, particularly copper(II) complexes. [, , ]
- X-ray Crystallography: Determines the solid-state structures of the ligand and its metal complexes. [, , , , , ]
Q3: How do substituents on the this compound ring influence its complexation rate with metal ions?
A3: Both the number and position of substituents significantly impact the complexation rate. For instance, increasing the number of methyl groups generally decreases the rate of complexation with copper(II) and nickel(II) ions. [] Additionally, methyl substitution in a position alpha to the coordinating nitrogen atoms hinders the formation of the thermodynamically stable product, enabling the observation of reaction intermediates. []
Q4: How does the ring size of tetraazamacrocycles affect the properties of their nickel(II) complexes?
A4: The ring size influences the redox potentials and reactivity of the nickel(II) complexes. For instance, the nickel(I) complex with this compound (13-membered ring) exhibits a more negative redox potential and shorter half-life compared to complexes with larger ring sizes (14- and 15-membered). [] This highlights the impact of ring size on the stability and reactivity of metal complexes.
Q5: What is the macrocyclic effect, and how does it relate to this compound?
A5: The macrocyclic effect refers to the enhanced stability and kinetic inertness of metal complexes formed with macrocyclic ligands compared to those formed with analogous open-chain ligands. [] Studies have shown that this compound exhibits intermediate thermodynamic and kinetic properties compared to the more rigid 1,4,7,10-tetraazacyclododecane and less constrained tetramine ligands. []
Q6: Can you describe the coordination geometry of copper(II) complexes with this compound derivatives?
A6: The coordination geometry depends on the specific substituents on the macrocyclic ligand. While some copper(II) complexes exhibit square planar geometries, others adopt pentacoordinate structures, especially with bulky substituents. [] The presence of pendant arms with additional donor atoms can further influence the coordination geometry, leading to distorted square pyramidal or octahedral configurations. [, ]
Q7: How is this compound employed in the development of radiopharmaceuticals?
A7: Researchers are exploring derivatives of this compound as bifunctional chelators for radiometals like 68Ga, 90Y, and 111Ag. [, , , ] These chelators are designed to stably bind the radiometal while simultaneously allowing for conjugation to targeting moieties, such as antibodies or peptides. This approach holds promise for the development of targeted radiopharmaceuticals for diagnostic imaging (PET) and therapeutic applications. [, , , ]
Q8: What challenges are associated with using this compound derivatives as chelators for radiometals, and how are researchers addressing them?
A8: One challenge is ensuring the kinetic inertness and stability of the radiometal complexes in vivo. Premature release of the radiometal can lead to undesirable accumulation in non-target tissues and compromise both the accuracy of diagnostic imaging and the efficacy of therapeutic interventions. [] Researchers are investigating various strategies to enhance complex stability, including:
- Modifying the macrocyclic backbone: Introducing rigidifying elements or altering ring size can affect the kinetic and thermodynamic properties of the complexes. [, ]
- Incorporating different donor atoms: Replacing or supplementing nitrogen atoms with other donor atoms, such as sulfur, can influence the metal binding affinity and complex stability. []
- Optimizing chelator conjugation strategies: Careful selection of the linker and conjugation chemistry is crucial to minimize the impact on complex stability and in vivo behavior. []
Q9: Beyond radiopharmaceuticals, what other applications are being explored for this compound derivatives?
A9: The unique properties of this compound and its derivatives make them attractive for diverse applications, including:
- Catalysis: Metal complexes of these macrocycles have shown catalytic activity in various reactions, including water reduction for hydrogen production. [] Further research focuses on designing complexes with enhanced catalytic efficiency and selectivity. [, ]
- Antibacterial materials: Researchers have explored the use of copper(II) complexes of functionalized this compound derivatives as adhesive layers for grafting silver nanoparticles onto surfaces, leading to materials with potential antibacterial properties. []
- Antioxidant activity: Some this compound derivatives, particularly those with phenolic substituents, exhibit antioxidant capacity. [] This opens avenues for exploring their potential as therapeutic agents for diseases involving oxidative stress.
Q10: How is computational chemistry contributing to the understanding and development of this compound-based systems?
A10: Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), play a crucial role in:
- Predicting the stability and structure of metal complexes: These methods allow researchers to assess the impact of different substituents and macrocyclic modifications on complex geometry, metal binding affinity, and kinetic inertness. [, , ]
- Investigating reaction mechanisms: Computational studies can provide insights into the mechanisms of complex formation, dissociation, and catalytic reactions. []
- Developing quantitative structure-activity relationship (QSAR) models: QSAR models can help establish correlations between the structural features of this compound derivatives and their biological activity, facilitating the design of new compounds with improved properties. [, ]
Q11: What are the key areas for future research and development in the field of this compound chemistry?
A11: Future research is likely to focus on:
- Expanding the library of functionalized derivatives: Synthesizing new derivatives with tailored properties, such as improved water solubility, biocompatibility, and targeting affinity, is crucial for advancing their applications. [, , ]
- Optimizing metal complex stability and kinetic inertness: Addressing the challenges of in vivo stability, particularly for radiopharmaceutical applications, remains paramount. [, , ]
- Exploring new applications: The unique properties of this compound derivatives make them promising candidates for various applications beyond those currently explored, warranting further investigation. [, , ]
- Leveraging computational approaches: Continued integration of computational methods will be essential for accelerating the design and development of novel derivatives and metal complexes with enhanced properties and performance. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)



